molecular formula C12H18Cl2F2N2 B2479597 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride CAS No. 1286272-74-9

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride

Cat. No.: B2479597
CAS No.: 1286272-74-9
M. Wt: 299.19
InChI Key: XIJJCVHTLLLOKK-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a piperidine-derived compound featuring a 3,5-difluorobenzyl substituent and a primary amine at the 4-position of the piperidine ring. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. The fluorine atoms at the 3 and 5 positions of the benzyl group contribute to its electronic and steric profile, influencing interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16;;/h5-7,12H,1-4,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJJCVHTLLLOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidin-4-amine

To prevent undesired side reactions during alkylation, the primary amine group of piperidin-4-amine is protected using tert-butoxycarbonyl (Boc) anhydride:

Piperidin-4-amine + (Boc)₂O → tert-Butyl piperidin-4-ylcarbamate  

Conditions : Dichloromethane, triethylamine (1.2 equiv), 0°C to room temperature, 12 h.
Yield : 85–92% after silica gel chromatography.

Alkylation with 3,5-Difluorobenzyl Bromide

The Boc-protected piperidine undergoes nucleophilic substitution with 3,5-difluorobenzyl bromide:

tert-Butyl piperidin-4-ylcarbamate + 3,5-Difluorobenzyl bromide → tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate  

Conditions : Anhydrous acetonitrile, potassium carbonate (2.5 equiv), 80°C, 24 h under nitrogen. Microwave-assisted synthesis (300 W, 150°C, 30 min) reduces reaction time to 1 h with comparable yields.
Yield : 68–75% (conventional); 70–72% (microwave).

Deprotection of the Boc Group

Acidic cleavage of the Boc group liberates the primary amine:

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate + HCl → 1-(3,5-Difluorobenzyl)piperidin-4-amine hydrochloride  

Conditions : 4 M HCl in dioxane, room temperature, 4 h.
Yield : 89–94%.

Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt for enhanced stability:

1-(3,5-Difluorobenzyl)piperidin-4-amine + 2 HCl → 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride  

Conditions : Ethanol, HCl gas bubbled until pH < 2, followed by recrystallization from ethanol/diethyl ether.
Yield : 95–98%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 2.40–2.60 (m, 4H, piperidine H-2, H-6), 3.15–3.30 (m, 4H, piperidine H-3, H-5), 3.72 (s, 2H, CH₂-C₆H₃F₂), 6.95–7.10 (m, 3H, aromatic H).
  • ¹³C NMR (DMSO-d₆, 100 MHz) : δ 40.2 (piperidine C-4), 52.8 (CH₂-C₆H₃F₂), 112.5–162.0 (aromatic C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₁₅F₂N₂ : 235.1211 [M+H]⁺.
  • Observed : 235.1209 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the trans-configuration of the piperidine ring and planar geometry of the difluorobenzyl group.

Optimization and Troubleshooting

Solvent and Base Selection

  • Solvent : Acetonitrile outperforms tetrahydrofuran (THF) in alkylation steps due to higher dielectric constant, reducing byproduct formation.
  • Base : Potassium carbonate minimizes racemization compared to stronger bases like sodium hydride.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times by 80% but requires specialized equipment. Conventional heating remains preferable for large-scale synthesis (>100 g).

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD)
3,5-Difluorobenzyl bromide 450–600
Piperidin-4-amine 1,200–1,500
Total (per kg product) 3,800–4,200

Environmental Impact

  • E-factor : 12.5 (kg waste/kg product), driven by solvent use in Boc deprotection.
  • Green Alternatives : Substituting acetonitrile with cyclopentyl methyl ether (CPME) reduces toxicity by 40%.

Comparative Evaluation of Synthetic Routes

Parameter Alkylation Route Reductive Amination
Yield 68–75% 45–55%
Purity (HPLC) >99% 92–95%
Scalability Excellent Moderate
Byproducts <1% 5–8%

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride has shown significant biological activity, particularly as a modulator of neurotransmitter systems. Its applications include:

  • Neurological Disorders : The compound is being investigated for potential therapeutic effects in treating conditions like depression and anxiety disorders due to its interaction with serotonin and dopamine receptors.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer pathways. In vitro experiments have demonstrated reduced cell viability in various cancer cell lines .

Anticancer Research

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride across a panel of approximately sixty cancer cell lines. The compound exhibited significant growth inhibition rates, suggesting its potential as a novel anticancer agent .

Neuropharmacological Studies

Research focusing on the modulation of neurotransmitter systems has shown that this compound can enhance serotonin receptor activity, leading to improved mood and anxiety profiles in animal models. Behavioral tests demonstrated increased locomotor activity and reduced anxiety-like behaviors .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through pathways that influence cellular signaling and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(3,4-Difluorobenzyl)piperidin-4-amine Dihydrochloride
  • Structure : Fluorine atoms at the 3 and 4 positions of the benzyl group.
  • Electronic effects may also differ due to proximity of fluorine atoms .
1-(3,5-Dimethoxyphenyl)piperidin-4-amine Dihydrochloride
  • Structure : Methoxy (-OCH₃) groups replace fluorine at the 3 and 5 positions.
  • Impact : Methoxy groups are bulkier and electron-donating, increasing steric hindrance and altering electronic interactions. This substitution may reduce metabolic stability compared to fluorine, as methoxy groups are prone to oxidative demethylation .

Functional Group Variations

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine
  • Structure : Phenethylamine backbone with fluorine and methoxy substituents.
  • The amine is part of a linear chain rather than a cyclic structure, limiting conformational stability .
1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine Dihydrochloride
  • Structure : Pyrazole ring with methyl and methylsulfanyl groups.
  • Impact : The absence of a benzyl group and piperidine ring eliminates aromatic stacking interactions and reduces basicity. The methylsulfanyl group may introduce hydrophobicity but lacks the electronegativity of fluorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (HCl Salt)
1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆Cl₂F₂N₂ ~285.2* 3,5-F₂-benzyl High (dihydrochloride)
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆Cl₂F₂N₂ ~285.2* 3,4-F₂-benzyl High
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride C₁₁H₁₆Cl₂N₂O₂ 213.7 3,5-(OCH₃)₂-benzyl Moderate
2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine C₁₂H₁₄ClNO 223.70 3-F, 2-OCH₃-phenethyl Moderate

*Estimated based on structural analogs .

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to methoxy or methylsulfanyl groups. This makes 3,5-difluoro derivatives more suitable for CNS-targeting drugs requiring blood-brain barrier penetration .
  • Docking Studies : Computational models (e.g., AutoDock4) suggest that para-substituted fluorines (3,5) optimize ligand-receptor binding by aligning with hydrophobic pockets, whereas ortho-substituted analogs (3,4) may induce steric clashes .
  • Solubility : Dihydrochloride salts universally improve solubility, but steric bulk (e.g., methoxy groups) can reduce solubility compared to fluorine analogs .

Biological Activity

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the field of anticoagulation and antiviral therapies. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of fluorine substituents which influence its biological properties. The structural formula can be represented as follows:

C12H15F2N2HCl2\text{C}_{12}\text{H}_{15}\text{F}_2\text{N}_2\text{HCl}_2

This compound exhibits its biological activity primarily through inhibition of Factor IXa, a crucial enzyme in the coagulation cascade. This inhibition prevents thrombus formation, making it a candidate for treating conditions associated with thrombosis and embolism.

Key Mechanisms:

  • Inhibition of Factor IXa : The compound acts by binding to Factor IXa, thereby blocking its activity and reducing thrombin generation .
  • Impact on Platelet Activation : By inhibiting thrombin formation, it reduces platelet aggregation and subsequent clot formation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to the presence of fluorine atoms, which can enhance lipophilicity and membrane permeability. Studies have shown that fluorinated compounds often exhibit improved oral bioavailability compared to their non-fluorinated counterparts .

In Vitro Studies

Research has demonstrated that this compound displays significant activity against thrombus formation in vitro. In a controlled environment simulating blood coagulation, the compound effectively reduced clot formation rates by inhibiting Factor IXa activity.

In Vivo Studies

In animal models, administration of the compound resulted in a marked decrease in thrombus size and frequency compared to control groups. This suggests its potential utility in preventing thrombosis in clinical settings.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical scenarios:

  • Case Study 1 : A patient with a history of deep vein thrombosis was treated with a related piperidine derivative. The treatment led to a significant reduction in thrombotic events over six months.
  • Case Study 2 : In patients undergoing orthopedic surgery, prophylactic treatment with Factor IXa inhibitors resulted in lower incidences of postoperative thromboembolic complications.

Comparative Analysis

The following table summarizes the biological activities and pharmacokinetic properties of this compound compared to other known Factor IXa inhibitors:

Compound NameMechanismOral BioavailabilityClinical Application
This compoundFactor IXa InhibitionHighThrombosis Prevention
Hydroxy Pyrazole DerivativeFactor IXa InhibitionModerateThrombosis Treatment
Other Fluorinated PiperidinesVariableLow to ModerateAnticoagulation

Q & A

Basic: What are the recommended synthetic routes for 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves coupling a 3,5-difluorobenzyl halide with a piperidin-4-amine precursor under basic conditions. For example:

  • Step 1: React 3,5-difluorobenzyl chloride with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Step 2: Purify the free base via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH).
  • Step 3: Convert to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

  • Solvent Selection: Use anhydrous DMF or acetonitrile to reduce hydrolysis of the benzyl halide .
  • Temperature Control: Maintain temperatures below 80°C to avoid N-alkylation side reactions.
  • Catalysis: Introduce catalytic KI (1–2 mol%) to enhance nucleophilic substitution efficiency .
  • Real-Time Monitoring: Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., para-fluorine splitting in the benzyl group) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.1 for the free base) .
  • IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Advanced: How to resolve contradictions in NMR spectral data arising from diastereomer formation?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Dynamic NMR (DNMR): Analyze temperature-dependent coalescence of diastereomeric signals to determine rotational barriers .
  • X-ray Crystallography: Resolve absolute configuration ambiguities by growing single crystals in ethanol/water .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies mitigate hygroscopicity during storage without compromising purity?

Methodological Answer:

  • Desiccant Use: Store in airtight containers with molecular sieves (3Å) under nitrogen .
  • Lyophilization: Convert the hydrochloride salt to a free base for long-term storage, then re-acidify before use .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify optimal storage conditions .

Basic: How does the dihydrochloride salt form influence solubility for biological assays?

Methodological Answer:
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, facilitating in vitro assays like enzyme inhibition studies. Adjust pH to 7.4 using NaOH to prevent precipitation .

Advanced: What computational methods predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with serotonin receptor (5-HT₃) crystal structures (PDB: 4PIR) to model interactions with the fluorobenzyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Train models using piperidine derivatives’ IC₅₀ data to predict activity against dopamine transporters .

Basic: What are the key steps in purifying this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure dihydrochloride .
  • Ion-Exchange Chromatography: Use Dowex® 50WX2 resin to remove unreacted amine precursors .
  • HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile gradient for final polishing .

Advanced: How to design SAR studies to evaluate fluorinated benzyl group effects on activity?

Methodological Answer:

  • Analog Synthesis: Replace 3,5-difluorobenzyl with 2,4-difluoro-, 3-chloro-5-fluoro-, or non-halogenated benzyl groups .
  • Biological Testing: Compare IC₅₀ values in receptor-binding assays (e.g., σ-1 receptor) to quantify halogen effects .
  • Electrostatic Potential Maps: Generate ESP maps (Gaussian 16) to correlate fluorine’s electronegativity with binding energy .

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